molecular formula C5H11ClN2 B1462329 N-methylcyclopropanecarboximidamide hydrochloride CAS No. 133090-11-6

N-methylcyclopropanecarboximidamide hydrochloride

Cat. No.: B1462329
CAS No.: 133090-11-6
M. Wt: 134.61 g/mol
InChI Key: IJJSIEFXBOVJRN-UHFFFAOYSA-N
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Description

N-methylcyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C₅H₁₁ClN₂ and a molecular weight of 134.61 g/mol . It is known for its unique structure, which includes a cyclopropane ring and an imidamide group. This compound is primarily used in research and industrial applications due to its reactivity and potential utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Not typically required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as crystallization or recrystallization to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

    Reduction: Reduction reactions can yield amines or other reduced forms

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, ethanol, dichloromethane

Major Products Formed

    Oxidation products: Amides, carboxylic acids

    Reduction products: Amines

    Substitution products: Various substituted imidamides

Scientific Research Applications

N-methylcyclopropanecarboximidamide hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s reactivity is primarily due to the presence of the cyclopropane ring and the imidamide group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxamide
  • N-methylcyclopropanecarboxamide
  • Cyclopropanecarboximidamide

Uniqueness

N-methylcyclopropanecarboximidamide hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidamide group. This combination imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

N'-methylcyclopropanecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJSIEFXBOVJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylcyclopropanecarboximidamide hydrochloride
Reactant of Route 2
N-methylcyclopropanecarboximidamide hydrochloride
Reactant of Route 3
N-methylcyclopropanecarboximidamide hydrochloride
Reactant of Route 4
N-methylcyclopropanecarboximidamide hydrochloride
Reactant of Route 5
N-methylcyclopropanecarboximidamide hydrochloride
Reactant of Route 6
N-methylcyclopropanecarboximidamide hydrochloride

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